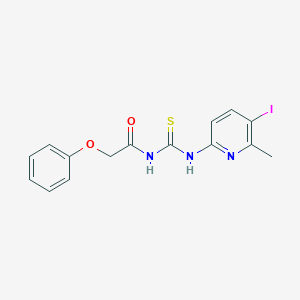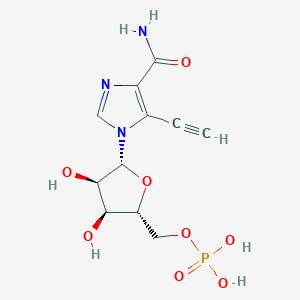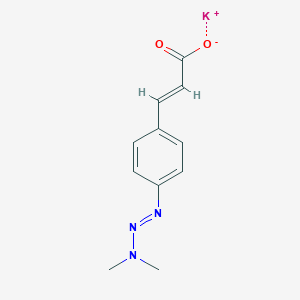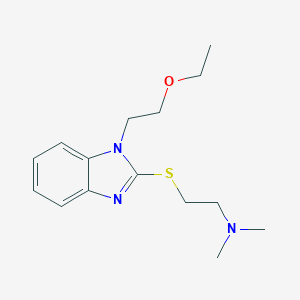
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide, also known as BRD7929, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine derivatives and has been found to have potential applications in various fields such as cancer research, drug discovery, and neurodegenerative diseases.
Mechanism of Action
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide exerts its effects by binding to specific enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. By inhibiting these proteins, N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide can modulate the expression of various genes involved in cancer cell growth and survival.
Biochemical and physiological effects:
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, induce apoptosis, and inhibit tumor growth. Additionally, this compound has been found to have anti-inflammatory effects and can modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its specificity. This compound has been found to selectively target specific enzymes and proteins, making it a valuable tool for studying the mechanisms involved in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are a number of future directions for research involving N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of bromodomain-containing proteins. Additionally, there is a need for further studies to elucidate the mechanisms involved in the anti-cancer effects of this compound. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in vivo, which could lead to its potential use in clinical settings.
Synthesis Methods
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process that includes the reaction of 5-bromo-6-methylpyridin-2-amine with 2,4-dimethylphenol in the presence of a base to form the corresponding phenoxide salt. The salt is then reacted with chloroacetyl chloride to produce the desired product, which is purified using column chromatography.
Scientific Research Applications
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is cancer research, where this compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in the regulation of cell growth and survival.
properties
Product Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide |
|---|---|
Molecular Formula |
C16H17BrN2O2 |
Molecular Weight |
349.22 g/mol |
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H17BrN2O2/c1-10-4-6-14(11(2)8-10)21-9-16(20)19-15-7-5-13(17)12(3)18-15/h4-8H,9H2,1-3H3,(H,18,19,20) |
InChI Key |
XYRVFZKDUCYLPT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=C(C=C2)Br)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=C(C=C2)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)




![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)

![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
